molecular formula C29H28FN3O4S B2805635 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113135-09-3

3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Katalognummer: B2805635
CAS-Nummer: 1113135-09-3
Molekulargewicht: 533.62
InChI-Schlüssel: WTJYNBDYCJCXOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Its structure includes:

  • A 4-fluorophenyl group at position 3, which may enhance target binding through halogen interactions .
  • A sulfanyl (-S-) linkage at position 2, connected to a 2-(4-methoxyphenyl)-2-oxoethyl moiety. The methoxy group likely improves solubility and modulates electronic properties .
  • A carboxamide group at position 7, substituted with a branched 3-methylbutyl chain, which could influence lipophilicity and membrane permeability .

Quinazoline derivatives are well-documented for diverse biological activities, including antifungal, antiviral, and efflux pump inhibition (EPI) properties .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O4S/c1-18(2)14-15-31-27(35)20-6-13-24-25(16-20)32-29(33(28(24)36)22-9-7-21(30)8-10-22)38-17-26(34)19-4-11-23(37-3)12-5-19/h4-13,16,18H,14-15,17H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYNBDYCJCXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl, isopentyl, and methoxyphenyl groups. Common reagents used in these reactions include various halides, thiols, and amines. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Analyse Chemischer Reaktionen

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Thiol-Ether Formation: The thiol group can react with alkyl halides to form thioethers

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets. It has been found to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the observed biological effects. Additionally, the compound can interact with cell membranes, altering their integrity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their reported activities:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name / ID Key Substituents Biological Activity/Properties Reference
Target Compound 4-Fluorophenyl, 4-methoxyphenyl-sulfanyl, 3-methylbutyl carboxamide Inferred: Potential antifungal/antiviral activity due to quinazoline core and substituents
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide () 4-Bromophenyl, 3-chloro-4-fluorophenyl acetamide Not explicitly reported; bromine may enhance lipophilicity and target binding
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () 4-Chlorophenyl, 2,4,6-trimethylphenyl acetamide Not explicitly reported; trimethylphenyl may reduce solubility but improve stability
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide () 4-Fluorophenyl, methanesulfonamide Not explicitly reported; sulfonamide groups often enhance bioavailability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Phenylsulfonyl, difluorophenyl, triazole-thione Synthesis focus; thione tautomers may exhibit redox activity or metal chelation
2-(2-(Dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide () Dimethylamino, phenylacetamide Anti-influenza activity (IC₅₀ < 10 µM)

Key Findings from Structural Comparisons:

Halogen Substituents :

  • The 4-fluorophenyl group in the target compound is shared with , where fluorinated aromatics are common in bioactive molecules due to enhanced binding and metabolic stability .
  • Bromine () and chlorine () substituents may increase lipophilicity but could reduce solubility compared to methoxy groups .

Sulfanyl vs. Sulfonamide Linkages: The sulfanyl group in the target compound contrasts with sulfonamide moieties (). Sulfanyl groups can participate in disulfide bonding or act as hydrogen bond acceptors, while sulfonamides are stronger hydrogen bond donors .

Carboxamide vs.

Biological Activity Trends: Quinazoline derivatives with amide or triazole-thione groups () show antifungal and antiviral activities, suggesting the target compound’s carboxamide and sulfanyl groups may confer similar properties . Compounds with morpholine or alkylamino side chains () exhibit efflux pump inhibition, implying that the 3-methylbutyl group in the target compound might enhance similar mechanisms .

Biologische Aktivität

The compound 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21FN2O3SC_{25}H_{21}FN_{2}O_{3}S, with a molecular weight of approximately 480.58 g/mol. The unique structure features a quinazoline core, which is known for various pharmacological activities, combined with functional groups that may enhance its bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes. Inhibitory effects on these enzymes suggest anti-inflammatory properties that could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Cytotoxicity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The cytotoxicity is likely linked to its ability to disrupt cellular processes through enzyme inhibition or other pathways .
  • Molecular Docking Studies : In silico studies have demonstrated that the compound can form significant interactions with target proteins, suggesting a well-defined binding affinity that enhances its biological activity. The presence of fluorine atoms in the structure contributes to strong electron-withdrawing effects, improving binding interactions .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
COX-2 InhibitionModerate inhibition
LOX-5 and LOX-15 InhibitionModerate inhibition
Cytotoxicity (MCF-7)IC50 value not specified
Cytotoxicity (Hek293)IC50 value not specified
Molecular DockingStrong binding interactions

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of the compound on breast cancer cell lines, researchers conducted assays to determine the IC50 values. Although specific IC50 values were not disclosed in the available literature, the results indicated significant cytotoxic activity, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves constructing the quinazoline core through cyclization, followed by introducing substituents such as the 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic substitution or condensation reactions. Key steps include:

  • Formation of the thioether linkage using 2-(4-methoxyphenyl)-2-oxoethyl mercaptan under inert conditions .
  • Amidation with 3-methylbutylamine, often catalyzed by zinc chloride or similar Lewis acids in solvents like dimethylformamide (DMF) .
  • Monitoring intermediates via thin-layer chromatography (TLC) and final characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. Which structural features contribute to its biological activity?

The 4-fluorophenyl and 4-methoxyphenyl substituents enhance bioactivity by improving target binding and metabolic stability. The thioether linkage and quinazoline core are critical for interactions with enzymes like kinases or topoisomerases, which are common targets in anticancer research .

Q. What analytical techniques are essential for confirming its structure and purity?

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and backbone integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization .
  • Computational guidance : Use quantum chemical calculations to predict reaction pathways and energy barriers, reducing trial-and-error experimentation .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Comparative SAR analysis : Test structural analogs (e.g., chlorophenyl or nitro-substituted derivatives) to isolate substituent effects .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for variables like serum concentration .
  • In silico docking : Validate target interactions using molecular dynamics simulations to identify binding site discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the 3-methylbutyl group or replace the thioether with selenoether/sulfone groups to assess steric and electronic impacts .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to visualize interactions with biological targets .
  • QSAR modeling : Corrogate substituent hydrophobicity (logP) with cytotoxicity data to predict optimal substitutions .

Q. How to evaluate the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose to acidic/basic conditions, heat, or light, then monitor degradation products via LC-MS .
  • Long-term stability : Store at 4°C in anhydrous DMSO and assess bioactivity retention over 6–12 months .

Q. What computational methods enhance understanding of its mechanism of action?

  • Molecular docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina .
  • Metabolite prediction : Use software like MetaSite to identify potential Phase I/II metabolites .
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding energy for rational design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.